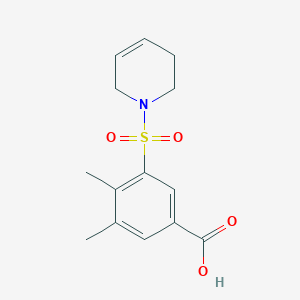
3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid, also known as DPA-714, is a novel ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in a variety of physiological and pathological processes, including neuroinflammation, oxidative stress, and apoptosis. DPA-714 has been shown to have potential therapeutic applications in a number of diseases, including neurodegenerative diseases, cancer, and inflammation.
Mecanismo De Acción
3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid exerts its effects by binding to TSPO, which is located on the outer mitochondrial membrane. TSPO is involved in the transport of cholesterol into the mitochondria, which is necessary for the synthesis of steroid hormones. TSPO is also involved in the regulation of mitochondrial function, including the regulation of oxidative stress and apoptosis. By binding to TSPO, this compound can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical models, this compound has been shown to reduce neuroinflammation, oxidative stress, and apoptosis. In addition, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. This compound has also been shown to reduce inflammation and improve outcomes in various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid in lab experiments is that it is a highly specific ligand for TSPO, which allows for precise modulation of TSPO activity. In addition, this compound has been extensively studied in preclinical models, which provides a wealth of data on its effects and potential therapeutic applications. One limitation of using this compound in lab experiments is that it is a relatively new compound, and its safety and efficacy in humans have not yet been fully established.
Direcciones Futuras
There are a number of potential future directions for research on 3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid. One area of interest is the development of new TSPO ligands with improved pharmacological properties. Another area of interest is the development of new therapeutic applications for this compound, including the treatment of autoimmune diseases and metabolic disorders. Finally, further research is needed to fully understand the safety and efficacy of this compound in humans.
Métodos De Síntesis
3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid can be synthesized using a variety of methods. One common method involves the reaction of 4,5-dimethyl-2-nitrobenzoic acid with 3,6-dihydro-2H-pyridine-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then reduced using a reducing agent such as sodium dithionite to yield this compound.
Aplicaciones Científicas De Investigación
3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid has been extensively studied in preclinical models of various diseases. In neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, this compound has been shown to reduce neuroinflammation and oxidative stress, which are key contributors to disease progression. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In addition, this compound has been studied in models of inflammation, where it has been shown to reduce inflammation and improve outcomes in various inflammatory diseases.
Propiedades
IUPAC Name |
3-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)-4,5-dimethylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-10-8-12(14(16)17)9-13(11(10)2)20(18,19)15-6-4-3-5-7-15/h3-4,8-9H,5-7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCQHCVGXQASRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)N2CCC=CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Chloro-6-hydroxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B6645201.png)
![2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B6645210.png)
![2-[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-2-yl]cyclohexan-1-ol](/img/structure/B6645213.png)
![2,3-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B6645223.png)



![6-[(3-amino-2,2-difluoropropyl)amino]-N-methylpyridazine-3-carboxamide](/img/structure/B6645249.png)
![2-[(3-Amino-2,2-difluoropropyl)amino]-6-fluorobenzonitrile](/img/structure/B6645256.png)


![3-[[2-(Aminomethyl)morpholin-4-yl]sulfonylmethyl]benzonitrile](/img/structure/B6645278.png)
![2-[4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B6645287.png)
